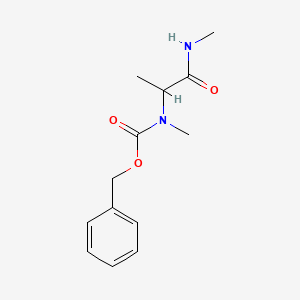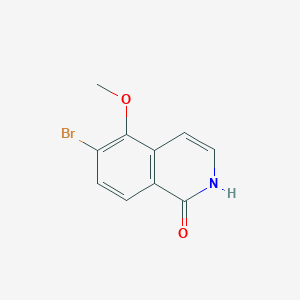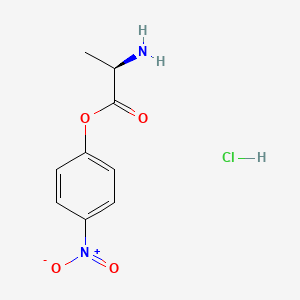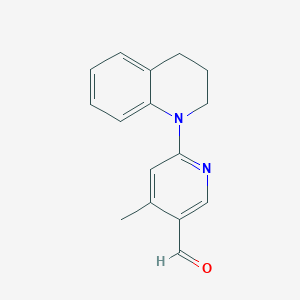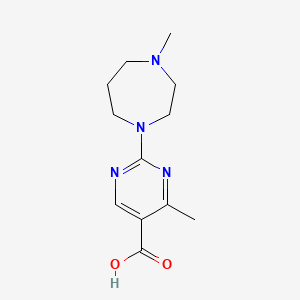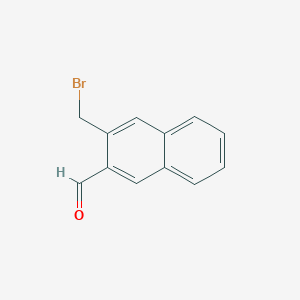
2-(Bromomethyl)naphthalene-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)naphthalene-3-carboxaldehyde is an organic compound with the molecular formula C12H9BrO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a bromomethyl group and a carboxaldehyde group. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)naphthalene-3-carboxaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-methyl naphthalene followed by formylation. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a formylating agent such as dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and formylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromomethyl group can be substituted with other nucleophiles, such as azides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: 2-(Bromomethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Bromomethyl)naphthalene-3-methanol.
Substitution: 2-(Azidomethyl)naphthalene-3-carboxaldehyde or 2-(Aminomethyl)naphthalene-3-carboxaldehyde.
Scientific Research Applications
2-(Bromomethyl)naphthalene-3-carboxaldehyde has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxaldehyde involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the aldehyde group can participate in condensation and reduction reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxaldehyde group, making it less versatile in certain reactions.
2-Naphthylmethyl bromide: Similar structure but without the aldehyde functionality.
2-(Fluoromethyl)naphthalene: Contains a fluoromethyl group instead of a bromomethyl group, leading to different reactivity.
Uniqueness
2-(Bromomethyl)naphthalene-3-carboxaldehyde is unique due to the presence of both the bromomethyl and carboxaldehyde groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
3-(bromomethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14/h1-6,8H,7H2 |
InChI Key |
QHXHEXRQMKXKIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






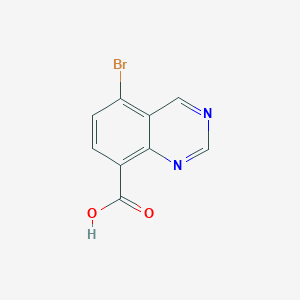
![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

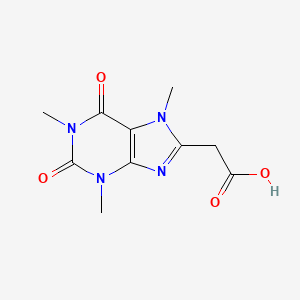
![6-(3-Nitrophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11863434.png)
